2,3-Bis(2-pyridyl)pyrazine
Overview
Description
2,3-Bis(2-pyridyl)pyrazine, also known as dpp, is a chemical compound with the empirical formula C14H10N4 . It has been employed as a building block for supermolecular molecules . It has been used in the preparation of luminescent complexes Ru(bpy)2(dpp)2+ and (bpy)2Ru-(dpp)Ru(bpp)24+ . It has also been used in the preparation of binary and ternary systems with V(IV)O and Cu(II) ions .
Synthesis Analysis
The synthesis of 2,3-Bis(2-pyridyl)pyrazine involves complex chemical reactions . For instance, it has been reported that in both the solid state and in solution, 2,3,5,6-tetrakis(2′-pyridyl)pyrazine (tpp) reacts with iodine to form charge-transfer complexes .Chemical Reactions Analysis
2,3-Bis(2-pyridyl)pyrazine participates in various chemical reactions . For example, it has been reported that it reacts with iodine to form charge-transfer complexes . It has also been used in the preparation of luminescent complexes and binary and ternary systems .Physical And Chemical Properties Analysis
2,3-Bis(2-pyridyl)pyrazine has a molecular weight of 234.26 . It has a melting point of 168-170 °C (lit.) . The predicted boiling point is 361.6±37.0 °C and the predicted density is 1.214±0.06 g/cm3 .Scientific Research Applications
Electrochemistry and Spectroelectrochemistry
- 2,3-Bis(2-pyridyl)pyrazine (2,3-dpp) has been utilized as a bridging ligand in ruthenium (II) and osmium (II) polypyridyl redox and luminescent active dendrimers. These ligands have been explored through theoretical calculations, providing insights into their molecular conformations and spectra in both neutral and radical anion species. This understanding assists in correlating with experimental electrochemical and spectroelectrochemical data (Marcaccio et al., 2007; Marcaccio et al., 2002).
Structural Characterization and Thermal Studies
- The chloro compounds of cobalt, nickel, and copper with 2,3-dpp have been synthesized, and their thermal behavior has been studied. These studies include thermogravimetry and differential thermal analysis, revealing intermediate compounds before the formation of metal oxides. Electrical measurements indicate ohmic behavior at room temperature and suggest the coordinated metal ion does not significantly affect the conduction process (Allan & Paton, 1993).
Analytical Reagent Applications
- 2,3-Bis(2-pyridyl)pyrazine has shown potential as a chromogenic reagent, particularly for iron(II) and copper(I). Its ability to form highly colored metal chelates extractable into immiscible solvents enhances its utility in the determination of traces of these metals (Stephen, 1969).
Coordination Chemistry
- The ligand has been used in the preparation of various metal complexes, particularly with cobalt(II), nickel(II), and copper(II). Investigations into the magnetic and spectral properties of these complexes have provided insights into their potential structures, demonstrating the versatility of 2,3-dpp in coordination chemistry (Tong & Brewer, 1974).
Luminescent Polymetallic Dendrimers
- 2,3-dpp has been integral in the development of metal-based light-harvesting dendrimers, contributing to unidirectional energy transfer and enhanced light absorption. This application is particularly relevant in the study of ultra-fast processes in these compounds (Campagna et al., 2002).
Synthesis of Mixed Ligand Complexes
- The use of 2,3-dpp in synthesizing mixed ligand complexes highlights its role in forming versatile coordination compounds. These studies emphasize the ligand's contribution to the properties of the resulting complexes (Akasheh et al., 1988).
Electrochromic Materials
- In recent studies, derivatives of 2,3-dpp have been used in creating electrochromic materials. These materials exhibit significant changes in transmittance in the near-IR region, indicating potential applications in NIR electrochromic devices (Zhao et al., 2014).
Safety And Hazards
2,3-Bis(2-pyridyl)pyrazine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is incompatible with strong acids and strong oxidizing agents . The safety precautions include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves .
properties
IUPAC Name |
2,3-dipyridin-2-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDTUCKEBDJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN=C2C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352116 | |
Record name | 2,3-di(2-pyridyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(2-pyridyl)pyrazine | |
CAS RN |
25005-96-3 | |
Record name | 2,3-Di-2-pyridinylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25005-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-di(2-pyridyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Bis(2-pyridyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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